3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid

regioisomer JSP-1 DUSP22

CAS 862827‑52‑9 is the direct meta‑carboxy regioisomer of BML‑260, the established JSP‑1/DUSP22 inhibitor (IC₅₀ 18 µM). This matched molecular pair enables definitive quantification of how carboxylate position modulates phosphatase binding and selectivity—directly relevant to emerging DUSP22 roles in muscle atrophy. The 3‑aryl‑rhodanine benzoic acid scaffold has yielded sub‑micromolar Bcl‑2 inhibitors; this compound retains the full pharmacophore for fragment growth. Its distinct H‑bond geometry versus para‑analogs makes it a precise probe for mapping carboxylate recognition in phosphatase active sites and Bcl‑2 hydrophobic grooves. Procure for rigorous regioisomeric SAR, not as a validated probe.

Molecular Formula C17H11NO3S2
Molecular Weight 341.4
CAS No. 862827-52-9
Cat. No. B2424432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid
CAS862827-52-9
Molecular FormulaC17H11NO3S2
Molecular Weight341.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O
InChIInChI=1S/C17H11NO3S2/c19-15-14(9-11-5-2-1-3-6-11)23-17(22)18(15)13-8-4-7-12(10-13)16(20)21/h1-10H,(H,20,21)/b14-9-
InChIKeyZXNFVGYFPHSNJJ-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insight: 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic Acid (CAS 862827-52-9) as a Regioisomeric Rhodanine Chemical Probe


3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid (CAS 862827-52-9) is a (Z)-5-benzylidene-2-thioxothiazolidin-4-one (rhodanine) derivative that carries a 3‑benzoic acid substituent on the thiazolidinone nitrogen. It is the direct meta‑carboxy regioisomer of BML‑260 (CAS 101439‑76‑3), a widely cited dual‑specificity phosphatase JSP‑1/DUSP22 inhibitor [1]. The compound belongs to the 3‑aryl‑rhodanine benzoic acid family that has produced sub‑micromolar Bcl‑2 protein–protein interaction inhibitors [2]. As a screening compound offered by multiple vendors at 95–98% purity, its primary procurement rationale is as a matched molecular pair for regioisomeric SAR exploration rather than as a validated bioactive probe .

Why Generic Rhodanine Substitution Fails: Positional Isomerism Governs Target Recognition for 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic Acid


Rhodanine‑based compounds bearing identical core scaffolds but differing N3‑substituents are not functionally interchangeable. The position of the carboxylic acid on the pendant phenyl ring (meta in CAS 862827‑52‑9 vs. para in BML‑260) alters the spatial orientation, hydrogen‑bond donor/acceptor geometry, and electronic character of the critical acid pharmacophore. In the rhodanine class, even subtle changes in the N3‑heterocyclic appendage have been shown to dramatically modulate physicochemical properties and biological profiles [1]. Furthermore, the 5‑benzylidene‑2‑thioxothiazolidin‑4‑one core alone exhibits micromolar inhibition of human arylamine N‑acetyltransferase 1 (NAT1; IC₅₀ = 13 µM) [2], demonstrating that N3‑substitution is not a passive structural feature but a determinant of target engagement. Substituting the 3‑benzoic acid variant with BML‑260 or the unsubstituted core scaffold therefore abandons a distinct regioisomeric interaction space with potentially divergent selectivity fingerprints.

Quantitative Differentiation Evidence for 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic Acid Versus Closest Analogs


Regioisomeric Pharmacophore Geometry: Meta-COOH (CAS 862827-52-9) vs. Para-COOH (BML-260, CAS 101439-76-3) in Kinase-Phosphatase Target Space

The target compound differs from BML‑260 solely in the position of the carboxylic acid on the N3‑phenyl ring (meta vs. para). BML‑260 inhibits the dual‑specificity phosphatase JSP‑1 with an IC₅₀ of 18 µM and is soluble in DMSO at 25 mg/mL . The meta‑carboxy regioisomer presents the acid hydrogen‑bond donor/acceptor at a different distance and angle from the rhodanine core, creating a distinct pharmacophore geometry. In the broader rhodanine literature, substitution at the N3‑phenyl meta position has been shown to yield potent Bcl‑2 inhibitors with Kᵢ values in the sub‑micromolar range, whereas para‑substituted analogs in the same series display altered selectivity profiles across Bcl‑2 family members [1]. No direct head‑to‑head JSP‑1 assay comparing the two regioisomers has been published.

regioisomer JSP-1 DUSP22 SAR matched molecular pair

N3-Substitution Impact: 3-Benzoic Acid Rhodanine vs. Unsubstituted 5-Benzylidene-2-thioxothiazolidin-4-one Core in NAT1 Inhibition

The unsubstituted core scaffold, (Z)-5-benzylidene-2-thioxothiazolidin-4-one, inhibits human recombinant NAT1 with an IC₅₀ of 1.30×10⁴ nM (13 µM) in an acetyl-CoA hydrolysis assay [1]. The target compound 862827-52-9 bears a 3‑benzoic acid moiety at the N3 position, which introduces a negatively charged carboxylate at physiological pH, an additional aromatic ring, and altered hydrogen‑bond capacity. In the rhodanine class, N3‑substitution with aryl‑acetic or aryl‑benzoic acid groups has been shown to shift target selectivity from NAT1 to JSP‑1 or Bcl‑2 [2][3]. Although the NAT1 activity of the 3‑benzoic acid derivative itself has not been reported, the structural modification is non‑innocent: it redirects the compound from a micromolar NAT1 inhibitor toward phosphatase or Bcl‑2 target space.

NAT1 arylamine N-acetyltransferase rhodanine SAR N3-substitution

Bcl-2 Family Protein Inhibition: Class-Level Potency of 3-Aryl-Rhodanine Benzoic Acids Including the Meta-Carboxy Motif

A series of 3‑aryl‑rhodanine benzoic acid derivatives was designed and evaluated as Bcl‑2 protein–protein interaction inhibitors [1]. The most potent compounds (33 and 41) bound to Bcl‑2 with sub‑micromolar Kᵢ values and exhibited selectivity for Bcl‑2/Mcl‑1 over Bcl‑xL. These compounds share the 3‑aryl‑rhodanine benzoic acid scaffold with CAS 862827‑52‑9, bearing a carboxylic acid directly attached to the N3‑phenyl ring. The meta‑carboxy orientation on the N3‑phenyl ring is a recurring motif in the active analogs reported in this study. In antiproliferative assays, the lead compounds showed activity against MDA‑MB‑231, K562, and PC‑3 cell lines [1]. While the specific 5‑benzylidene derivative (CAS 862827‑52‑9) was not individually profiled, its core architecture matches the pharmacophore required for Bcl‑2 engagement.

Bcl-2 Mcl-1 apoptosis protein-protein interaction 3-aryl-rhodanine

Purity and Physical Form Specification: CAS 862827-52-9 vs. BML-260 Supply Chain Benchmarks

CAS 862827‑52‑9 is supplied as a solid with a certified purity of 95% (Sigma‑Aldrich, Ambeed, AKSci) . BML‑260 (CAS 101439‑76‑3), the para‑regioisomer, is available at ≥98% purity (TLC) as a yellow solid with documented DMSO solubility of 25 mg/mL . The 3‑benzoic acid isomer has not been characterized for solubility in the same detail. Both compounds share the molecular formula C₁₇H₁₁NO₃S₂ (MW 341.40). The (Z)‑configuration of the exocyclic double bond is confirmed by the InChI Key ZXNFVGYFPHSNJJ‑ZROIWOOFSA‑N . The lower purity specification for the 3‑isomer (95% vs. ≥98%) should be considered when designing concentration‑response experiments.

purity physical form DMSO solubility supply chain quality specification

Evidence-Backed Application Scenarios for Procuring 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic Acid


Matched Molecular Pair Analysis for JSP-1/DUSP22 Phosphatase SAR

BML-260 (4‑COOH) is an established JSP‑1 inhibitor with IC₅₀ = 18 µM. Procuring CAS 862827‑52‑9 (3‑COOH) enables a definitive matched molecular pair experiment to quantify the energetic contribution of the carboxylate position to JSP‑1 binding and selectivity . This is especially relevant given the emerging role of DUSP22 in muscle atrophy and metabolic regulation [1].

Bcl-2 Protein-Protein Interaction Inhibitor Development

The 3‑aryl‑rhodanine benzoic acid scaffold has produced sub‑micromolar Bcl‑2 inhibitors. CAS 862827‑52‑9 contains the core pharmacophore (rhodanine, benzylidene, meta‑benzoic acid) and can serve as a starting point for fragment growth or library enumeration targeting Bcl‑2/Mcl‑1 anti‑apoptotic proteins [2].

N3-Substitution SAR Studies on the Rhodanine Scaffold

The unsubstituted 5‑benzylidene‑2‑thioxothiazolidin‑4‑one core is a micromolar NAT1 inhibitor (IC₅₀ ≈ 13 µM). Adding a 3‑benzoic acid group shifts the target profile toward phosphatase or Bcl‑2 inhibition. This compound is therefore valuable for systematic SAR studies that map how N3‑substituents redirect target engagement across the rhodaninome [3][4].

Chemical Biology Probe for Carboxylate Recognition Domain Mapping

The meta‑carboxylate on the N3‑phenyl ring presents a distinct hydrogen‑bond geometry compared to para‑substituted analogs. This makes CAS 862827‑52‑9 a useful probe for mapping carboxylate recognition domains in target proteins, particularly in phosphatases with shallow active sites or Bcl‑2 family hydrophobic grooves [2].

Quote Request

Request a Quote for 3-{4-Oxo-5-[1-phenyl-meth-(Z)-ylidene]-2-thioxo-thiazolidin-3-yl}-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.